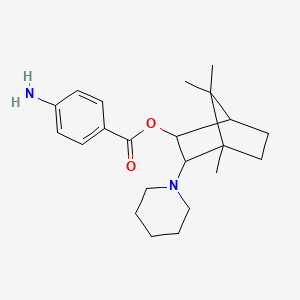
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate is a chemical compound with a complex structure that includes a piperidine ring, a bornane skeleton, and a p-aminobenzoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Tetrahydrofuran, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use as a local anesthetic or in the treatment of specific medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-exo-Piperidino-bornan-3-endo-ol p-aminobenzoate involves its interaction with specific molecular targets, such as sodium ion channels on nerve membranes. By binding to these channels, the compound can affect the membrane potential, reducing the passage of sodium ions and thereby blocking the generation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics .
Comparación Con Compuestos Similares
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Lidocaine: An amide local anesthetic with a similar mechanism of action.
Uniqueness
Its combination of a piperidine ring, bornane skeleton, and p-aminobenzoate ester group makes it a versatile molecule for various scientific and industrial applications .
Propiedades
Número CAS |
77156-02-6 |
|---|---|
Fórmula molecular |
C22H32N2O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(4,7,7-trimethyl-3-piperidin-1-yl-2-bicyclo[2.2.1]heptanyl) 4-aminobenzoate |
InChI |
InChI=1S/C22H32N2O2/c1-21(2)17-11-12-22(21,3)19(24-13-5-4-6-14-24)18(17)26-20(25)15-7-9-16(23)10-8-15/h7-10,17-19H,4-6,11-14,23H2,1-3H3 |
Clave InChI |
GNWAMXNYZREYAS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2OC(=O)C3=CC=C(C=C3)N)N4CCCCC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


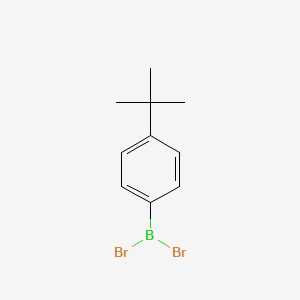
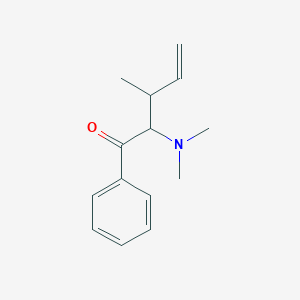

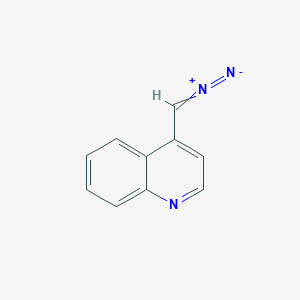

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
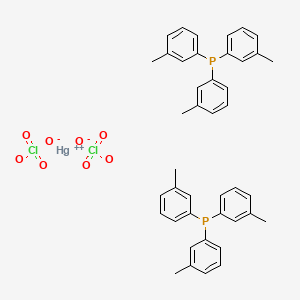

![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

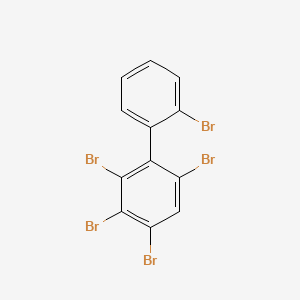
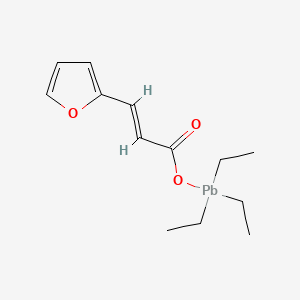
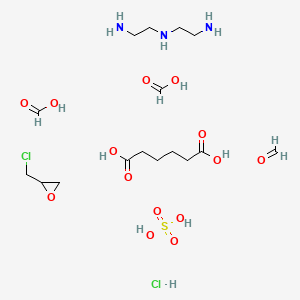
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
